molecular formula C11H14ClFN2 B3057988 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine CAS No. 869947-16-0

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine

Cat. No. B3057988
CAS RN: 869947-16-0
M. Wt: 228.69 g/mol
InChI Key: KRFOGHPIUODJAR-UHFFFAOYSA-N
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Description

“1-[(3-Chloro-4-fluorophenyl)methyl]piperazine” is a compound that has been studied for its inhibitory properties against tyrosinase, an enzyme implicated in melanin production . The compound has been used in the synthesis of a variety of biologically active molecules .


Synthesis Analysis

The synthesis of “1-[(3-Chloro-4-fluorophenyl)methyl]piperazine” involves a mixture of tert-butyl piperazine-1-carboxylate, 3-chloro-4-fluorobenzylbromide, and K2CO3 in EtOH, which is then refluxed for 18 hours . Other methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[(3-Chloro-4-fluorophenyl)methyl]piperazine” includes a 3-chloro-4-fluorophenyl fragment, which has been found to enhance inhibitory activity when introduced into the aromatic tail of several piperazine-based compounds .

Scientific Research Applications

Tyrosinase Inhibition

Background: Tyrosinase (TYR) is a copper-containing enzyme involved in melanin production across different organisms. Dysregulation of melanin synthesis can lead to skin pigmentation disorders and neurodegenerative processes, such as Parkinson’s disease.

Research Findings: Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. The compound 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine was investigated for its inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR). Notably, the presence of the 3-chloro-4-fluorophenyl fragment enhanced inhibitory activity. Docking analysis revealed higher potency compared to reference compounds .

Precursor for Biologically Active Molecules

Applications:

Psychoactive Substance Detection

Discovery: The compound 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine was detected and structurally characterized alongside other psychoactive substances. These include 1-(4-bromophenyl)piperazine (pBPP) and methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate (troparil) .

Safety And Hazards

The safety data sheet for a similar compound, “1-[Bis(4-fluorophenyl)methyl]piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “1-[(3-Chloro-4-fluorophenyl)methyl]piperazine” could involve further exploration of its inhibitory properties against tyrosinase and its potential applications in the treatment of conditions related to melanin overproduction .

properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFOGHPIUODJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252107
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chloro-4-fluorophenyl)methyl]piperazine

CAS RN

869947-16-0
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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